molecular formula C5H10ClF2N B3009112 [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2260935-77-9

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B3009112
CAS No.: 2260935-77-9
M. Wt: 157.59
InChI Key: DUBISPPRELAHOW-RFKZQXLXSA-N
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Description

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • N-(2-Pyridylmethyleneamino)dehydroabietylamine : A compound synthesized from dehydro-abietylamine, featuring cyclohexane rings and other structural components, showing potential for exploring complex molecular architectures (Wu et al., 2009).

  • Synthesis of Novel Cyclopropyl Compounds : The development of compounds like N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine illustrates the potential of cyclopropyl compounds in creating novel structures (Zhai Zhi-we, 2014).

  • Lipase-Catalyzed Processes : The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, using lipase catalysis, demonstrates the use of enzymatic processes in synthesizing cyclopropyl-based compounds (Wang et al., 2019).

Chemical Transformations and Reactions

  • Oxygen Acidity in Cyclopropyl Radical Cations : A study on cyclopropyl(4-methoxyphenyl)phenylmethanol showed low reactivity in acidic solutions and oxygen acidity in basic solutions, indicating the chemical behavior of cyclopropyl derivatives under different conditions (Bietti et al., 2006).

  • Asymmetric Synthesis of 5-Hydroxytryptamine Receptor Agonist : The asymmetric cyclopropanation and subsequent chemical transformations highlight the versatility of cyclopropyl groups in synthesizing receptor agonists (Xin, 1999).

Catalytic Processes and Enzymatic Reactions

  • Enzymatic Preparation of Chiral Intermediates : The development of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol as an intermediate for Ticagrelor synthesis using ketoreductase (KRED) demonstrates the application of biocatalysis in synthesizing cyclopropyl-containing compounds (Guo et al., 2017).

  • Use in Metal Catalyzed Reactions : Zinc(II) complexes bearing camphor-based iminopyridines, utilized as pre-catalysts for polylactide synthesis, show the role of cyclopropyl derivatives in enhancing catalytic efficiency (Kwon et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Properties

IUPAC Name

[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBISPPRELAHOW-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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